molecular formula C2H6OP+ B011002 Dimethylphosphine oxide CAS No. 7211-39-4

Dimethylphosphine oxide

Cat. No. B011002
CAS RN: 7211-39-4
M. Wt: 77.04 g/mol
InChI Key: WQAWEUZTDVWTDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

DMPO can be synthesized through various methods, including the Williamson reaction, which involves the reaction of (chloromethyl)dimethylphosphine oxide with sodium alcoholates of amino alcohols (Vassileva, Varbanov, & Tashev, 1995). Another route involves the addition of dimethylphosphine oxide to 3-thiazolines, yielding dimethyl 4-thiazolidinylphosphine oxides through different synthetic routes (Gröger et al., 1997).

Molecular Structure Analysis

The structure of DMPO and its derivatives has been elucidated using various spectroscopic techniques, including IR, ^1H NMR, ^31P NMR spectroscopy, and mass spectrometry. These analyses provide detailed information on the molecular geometry, electronic structure, and the nature of substituents affecting the phosphine oxide moiety. Notably, X-ray analysis has confirmed the structures of certain DMPO derivatives, highlighting features like envelope conformations of five-membered rings and hydrogen bonding patterns (Gröger et al., 1997).

Chemical Reactions and Properties

DMPO is known for its reactivity towards various chemical reagents, forming a wide range of organophosphorus compounds. It can undergo nucleophilic substitution, addition reactions, and serves as a ligand in metal complexes, demonstrating versatile chemical behavior. The phosphorus atom in DMPO can coordinate to metal ions via the phosphoryl oxygen atom, leading to the formation of various metal complexes with distinct properties (Dodoff et al., 1989).

Physical Properties Analysis

DMPO and its derivatives exhibit specific physical properties, such as boiling points, melting points, and solubility in organic solvents, which are crucial for their application in chemical synthesis and material science. These properties are influenced by the molecular structure and the nature of substituents attached to the phosphorus atom.

Chemical Properties Analysis

The chemical properties of DMPO, including acidity, basicity, and reactivity towards other chemical reagents, are pivotal in its application in organic synthesis and catalysis. Its ability to form hydrogen bonds and coordinate to metal ions makes it a valuable ligand in the synthesis of coordination complexes with potential applications in catalysis and material science.

Scientific Research Applications

  • Chemistry

    • Dimethylphosphine oxide is an organophosphorus compound with the formula (CH3)2P(O)H . It’s used in various chemical reactions . For example, it undergoes hydroxymethylation with formaldehyde .
    • The specific methods of application or experimental procedures can vary depending on the reaction. For instance, in the hydroxymethylation reaction with formaldehyde, the two compounds are combined under specific conditions .
    • The outcomes of these reactions can also vary. In the case of the hydroxymethylation reaction, the product is a compound with the formula Me2P(O)CH2OH .
  • Medicinal Chemistry

    • Phosphine oxides, including dimethylphosphine oxide, have been used in medicinal chemistry . For example, brigatinib, an anticancer drug approved by the FDA, contains a fragment of phosphine oxide .
    • The methods of application in medicinal chemistry involve complex synthesis processes. For instance, the synthesis of brigatinib would involve several steps, including the incorporation of the phosphine oxide fragment .
    • The outcomes of these applications can be quite significant. Brigatinib, for instance, has been approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC) in many countries and regions .
  • Agriculture

    • Metal oxide nanoparticles, including dimethylphosphine oxide, have been used in agriculture . They have been used to improve crop production, protection, and management .
    • The methods of application involve the use of these nanoparticles in various ways, such as in fertilizers or pesticides .
    • The outcomes of these applications can be quite significant, such as improved crop yield and pest/disease management .
  • Food Science

    • Nanotechnologies, including the use of metal/metal oxide nanoparticles like dimethylphosphine oxide, have found applications in food science .
    • These nanoparticles are used in various ways, such as in food processing, packaging, and preservation .
    • The outcomes of these applications can include enhanced food bioavailability, taste, texture, and consistency .
  • Industrial Processes

    • Dimethylphosphine oxide is used in various industrial processes . For example, it’s used in the synthesis of other chemicals .
    • The methods of application involve complex synthesis processes .
    • The outcomes of these applications can be quite significant, such as the production of new compounds .
  • Energy and Environmental Sustainability

    • Metal oxide applications, including dimethylphosphine oxide, have been used for energy and environmental sustainability .
    • The methods of application involve the use of these materials in various ways, such as in energy storage methods and environmental remediation .
    • The outcomes of these applications can include improved energy efficiency and reduced environmental impact .
  • Nanotechnology

    • Metal oxide nanoparticles, including dimethylphosphine oxide, have been used in nanotechnology . They have been used for their unique properties such as their various nonlinear optical properties, higher ductility at elevated temperatures than the coarse-grained ceramics, cold welding properties, superparamagnetic behaviour, unique catalytic, sensitivity, and selective activity .
    • The methods of application involve the use of these nanoparticles in various ways, such as in gas sensors, batteries, magnetic storage media, various types of solar cells, metal oxide nanoparticles applications in catalysis, energy conversion, and antennas .
    • The outcomes of these applications can be quite significant, such as sensitive and selective detection of each gas, improved energy efficiency and reduced environmental impact .
  • Energy Storage

    • Metal oxide nanosheets, including dimethylphosphine oxide, have been used for energy storage . They have been used to obtain high cycling stability, power and energy density, and specific capacitance .
    • The methods of application involve the use of these materials in various ways, such as in fuel cells, batteries, and supercapacitors .
    • The outcomes of these applications can include improved energy efficiency and reduced environmental impact .
  • Environmental Remediation

    • Metal oxides, including dimethylphosphine oxide, have been used for environmental remediation . They have been used for the degradation of water pollutants .
    • The methods of application involve the use of these materials in various ways, such as in water systems .
    • The outcomes of these applications can include effective decontamination of our water systems .
  • Phosphine oxides, including dimethylphosphine oxide, have been used in medicinal chemistry . For example, brigatinib, an anticancer drug approved by the FDA, contains a fragment of phosphine oxide .
  • The methods of application in medicinal chemistry involve complex synthesis processes. For instance, the synthesis of brigatinib would involve several steps, including the incorporation of the phosphine oxide fragment .
  • The outcomes of these applications can be quite significant. Brigatinib, for instance, has been approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC) in many countries and regions .
  • Mixed metal oxides, including dimethylphosphine oxide, have been used in catalysis . They have been used for their acid–base and redox properties, and constitute the largest family of catalysts in heterogeneous catalysis .
  • The methods of application involve the use of these materials in various ways, such as in reduction, oxidation, multicomponent, Mannich, alkylation, condensation, deprotection, cycloaddition, hydroxylation, dehydration, dehydrogenation, transesterification .
  • The outcomes of these applications can include improved energy efficiency and reduced environmental impact .

properties

IUPAC Name

dimethyl(oxo)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6OP/c1-4(2)3/h1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAWEUZTDVWTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6OP+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80992833
Record name Dimethylphosphine oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylphosphine oxide

CAS RN

7211-39-4
Record name Dimethylphosphine oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007211394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylphosphine oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylphosphine oxide
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Citations

For This Compound
342
Citations
A Fedyk, EY Slobodyanyuk, O Stotska… - European Journal of …, 2021 - Wiley Online Library
… Next, we have aimed at the preparation of morpholine-derived dimethylphosphine oxide 23. It was envisaged that the three-atom CCO fragment of the morhpoline core could be …
RD Rosenstein, SSC Chu, JD Buynak - … Crystallographica Section C …, 1985 - scripts.iucr.org
… Both the hydroxyl and dimethylphosphine oxide groups are in the equatorial conformation. … the nonbonded interaction between the dimethylphosphine oxide and hydroxy groups, both …
Number of citations: 1 scripts.iucr.org
H Gröger, D Tehranfar, J Martens… - Heteroatom …, 1997 - Wiley Online Library
… In the course of our studies of the addition of dimethylphosphine oxide to CO and CN double bonds [20–23] and of the synthesis of 4-thiazolidinylphosphonates and derivatives [24–26], …
Number of citations: 15 onlinelibrary.wiley.com
T Kaukorat, I Neda, PG Jones… - Phosphorus, Sulfur, and …, 1997 - Taylor & Francis
… The itaction of N-methyl-N-trimethylsilylaminomethylene-dimethylphosphine oxide 1 and … N-benzylaminomethylene-dimethylphosphine oxide 12 was allowed to react with chlorosulfonyl…
Number of citations: 14 www.tandfonline.com
C Stubenrauch, N Preisig, RG Laughlin - Advances in Colloid and Interface …, 2016 - Elsevier
… The hydrophilicity of one dimethylphosphine oxide group equals that of approximately 5–6 EO groups on the basis of lower critical solution temperature data. Thus, the intrinsic …
Number of citations: 2 www.sciencedirect.com
AA Kadyrov, I Neda, T Kaukorat, A Fischer… - Journal of fluorine …, 1995 - Elsevier
… Dimethylphosphine oxide (3) reacted with perfluoro-isobutylmethyl … an-4,6-dione and dimethylphosphine oxide towards one perfluoroalkyl-substituted ketone and two perf?uoro- …
Number of citations: 10 www.sciencedirect.com
V Lachkova, S Varbanov, H Keck… - Phosphorus, Sulfur, and …, 1999 - Taylor & Francis
A group of N-substituted carbamoyl-and thiocarbamoyl-aminomethyl-dimethyl-phosphine oxides 1–9 have been synthesized. These compounds were prepared via reaction of …
Number of citations: 13 www.tandfonline.com
JR Pedroarena, BP Nell, LN Zakharov… - Journal of Inorganic and …, 2020 - Springer
… The (3-chloropropyl)dimethylphosphine oxide starting material was used for all but one of the unsymmetrical oxides, but it should be apparent that any combination of R groups is likely …
Number of citations: 7 link.springer.com
A Kochel - Inorganica Chimica Acta, 2009 - Elsevier
… These bonds are slightly longer than it was observed for the N((dimethylphosphine oxide)methyl)methylammonium hydrogen sulfate (1.494 Å) reported by Kaukorat et al. [13] or 1.492 Å …
Number of citations: 22 www.sciencedirect.com
P Finkbeiner, JP Hehn, C Gnamm - Journal of Medicinal …, 2020 - ACS Publications
Phosphine oxides and related phosphorus-containing functional groups such as phosphonates and phosphinates are established structural motifs that are still underrepresented in …
Number of citations: 78 pubs.acs.org

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